2-Chloro-6-methoxymethylaniline is an organic compound with the molecular formula . It belongs to the class of aromatic amines and is characterized by the presence of a chlorine atom and a methoxymethyl group attached to a methylaniline structure. The compound is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The chemical behavior of 2-chloro-6-methoxymethylaniline is influenced by its functional groups. Common reactions include:
Various methods have been developed for synthesizing 2-chloro-6-methoxymethylaniline:
These synthesis methods highlight the compound's accessibility and potential for large-scale production.
2-Chloro-6-methoxymethylaniline serves several important applications:
Studies on the interactions of 2-chloro-6-methoxymethylaniline with biological systems are essential for understanding its safety and efficacy:
Several compounds share structural similarities with 2-chloro-6-methoxymethylaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 2-(Aminomethyl)-4-chloroaniline | C8H10ClN | 0.86 |
| 5-Chloro-4-methylbenzene-1,3-diamine | C7H9ClN | 0.87 |
| 2-Chloro-4,6-dimethoxyaniline | C9H10ClN2O2 | 0.90 |
These compounds exhibit varying degrees of similarity based on their structural features, which can influence their chemical reactivity and biological activity.
The core structure of 2-chloro-6-methoxymethylaniline consists of a benzene ring substituted with three functional groups:
The molecular formula is C8H10ClNO, with a molecular weight of 171.62 g/mol. The methoxymethyl group introduces steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity.
Systematic IUPAC naming follows positional numbering based on the amine as the principal functional group:
Registries such as PubChem and ChemicalBook list variants under CAS 120100-10-9, though discrepancies in substituent positioning necessitate careful verification.